N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 4-butylaniline with 2-bromo-1-phenyl-1H-imidazole in the presence of a base to form the intermediate. This intermediate is then reacted with thioacetic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thioether or thiol.
Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield a sulfoxide, while reduction with NaBH4 would produce a thioether.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thioacetamide group could play a crucial role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Unique due to the presence of both phenyl and imidazole rings.
N-(4-butylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-3-7-17-10-12-18(13-11-17)23-20(25)16-26-21-22-14-15-24(21)19-8-5-4-6-9-19/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKHGUXXHKYDNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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